molecular formula C10H8F8O2 B6312936 (2H-Perfluorocyclopentyl)methyl methacrylate CAS No. 1357626-56-2

(2H-Perfluorocyclopentyl)methyl methacrylate

Cat. No.: B6312936
CAS No.: 1357626-56-2
M. Wt: 312.16 g/mol
InChI Key: CWYMHGHJLVFSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-Perfluorocyclopentyl)methyl methacrylate typically involves the reaction of perfluorocyclopentyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the removal of any unreacted starting materials and by-products. Techniques such as distillation and recrystallization are commonly employed to achieve high purity .

Mechanism of Action

The unique properties of (2H-Perfluorocyclopentyl)methyl methacrylate are attributed to the presence of the perfluorinated cyclopentyl group. This group imparts high thermal stability and chemical resistance by reducing the reactivity of the polymer backbone. The methacrylate moiety allows for easy polymerization, enabling the formation of high-performance polymers .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctyl methacrylate
  • Perfluorobutyl methacrylate
  • Perfluoroalkyl methacrylate

Uniqueness

Compared to other similar compounds, (2H-Perfluorocyclopentyl)methyl methacrylate offers a unique balance of properties, including higher thermal stability and chemical resistance due to the cyclopentyl ring structure . This makes it particularly suitable for applications requiring extreme durability and performance.

Properties

IUPAC Name

(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F8O2/c1-4(2)5(19)20-3-7(12)6(11)8(13,14)10(17,18)9(7,15)16/h6H,1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYMHGHJLVFSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1(C(C(C(C1(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.